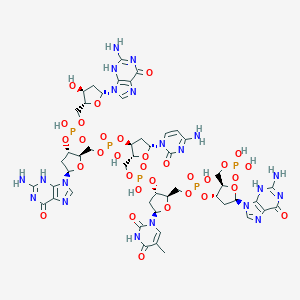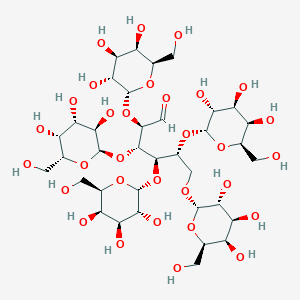![molecular formula Tm(N(Si(CH3)3)2)3 B134616 Tris[N,N-bis(trimethylsilyl)amide]thulium(III) CAS No. 152763-53-6](/img/structure/B134616.png)
Tris[N,N-bis(trimethylsilyl)amide]thulium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[N,N-bis(trimethylsilyl)amide]thulium(III) is a chemical compound with the molecular formula Tm(N(Si(CH₃)₃)₂)₃. It is a coordination complex where thulium is bonded to three N,N-bis(trimethylsilyl)amide ligands. This compound is part of the broader class of lanthanide amides, which are known for their unique reactivity and applications in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N-bis(trimethylsilyl)amide]thulium(III) typically involves the reaction of thulium trichloride (TmCl₃) with lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction can be represented as follows:
TmCl3+3LiN(SiMe3)2→Tm(N(SiMe3)2)3+3LiCl
Industrial Production Methods
While the synthesis of Tris[N,N-bis(trimethylsilyl)amide]thulium(III) is primarily conducted on a laboratory scale, industrial production would follow similar principles but with scaled-up equipment and more stringent control of reaction conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[N,N-bis(trimethylsilyl)amide]thulium(III) can undergo various types of chemical reactions, including:
Substitution Reactions: The amide ligands can be replaced by other ligands under appropriate conditions.
Oxidation and Reduction: The thulium center can participate in redox reactions, although these are less common due to the stability of the +3 oxidation state in lanthanides.
Coordination Reactions: The compound can form complexes with other molecules, particularly those that can act as Lewis bases.
Common Reagents and Conditions
Common reagents used in reactions with Tris[N,N-bis(trimethylsilyl)amide]thulium(III) include halides, phosphines, and other ligands that can coordinate to the thulium center. Reactions are typically carried out in inert atmospheres to prevent oxidation and hydrolysis.
Major Products
The major products of reactions involving Tris[N,N-bis(trimethylsilyl)amide]thulium(III) depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield thulium halide complexes, while coordination reactions with phosphines can produce phosphine adducts.
Applications De Recherche Scientifique
Tris[N,N-bis(trimethylsilyl)amide]thulium(III) has several applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and hydroamination reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as lanthanide-containing polymers and nanomaterials.
Coordination Chemistry: It serves as a precursor for the synthesis of other thulium complexes, which are studied for their unique electronic and magnetic properties.
Luminescence Studies: Thulium complexes are investigated for their potential use in luminescent materials and devices.
Mécanisme D'action
The mechanism by which Tris[N,N-bis(trimethylsilyl)amide]thulium(III) exerts its effects is primarily through its ability to coordinate with other molecules. The N,N-bis(trimethylsilyl)amide ligands provide steric protection to the thulium center, allowing it to interact selectively with other reagents. The thulium center can participate in various coordination and redox processes, depending on the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris[N,N-bis(trimethylsilyl)amide]cerium(III)
- Tris[N,N-bis(trimethylsilyl)amide]europium(III)
- Tris[N,N-bis(trimethylsilyl)amide]samarium(III)
Uniqueness
Tris[N,N-bis(trimethylsilyl)amide]thulium(III) is unique among its peers due to the specific electronic configuration of thulium, which imparts distinct magnetic and luminescent properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and luminescent devices.
Propriétés
IUPAC Name |
bis(trimethylsilyl)azanide;thulium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Tm/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNASPVXRLXTMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Tm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3Si6Tm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403450 |
Source


|
| Record name | Tris[N,N-bis(trimethylsilyl)amide]thulium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152763-53-6 |
Source


|
| Record name | Tris[N,N-bis(trimethylsilyl)amide]thulium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]thulium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














